Ethyl (2-amino-5-(pentafluorosulfanyl)phenyl)acetate
Overview
Description
Ethyl (2-amino-5-(pentafluorosulfanyl)phenyl)acetate is a fluorinated organic compound with the molecular formula C₁₀H₁₂F₅NO₂S and a molecular weight of 305.05 g/mol . This compound is characterized by the presence of a pentafluorosulfanyl group, which imparts unique physicochemical properties, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-amino-5-(pentafluorosulfanyl)phenyl)acetate typically involves the incorporation of the pentafluorosulfanyl group through common synthetic transformations. These transformations include amide coupling, reductive amination, diazo-coupling, and CuAAC “click” reactions . The reaction conditions often involve the use of commercially available synthons substituted with the pentafluorosulfanyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound’s high chemical stability and resistance to hydrolysis under both strong acidic and basic conditions suggest that it can be produced on a larger scale using standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-amino-5-(pentafluorosulfanyl)phenyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The pentafluorosulfanyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but generally involve standard organic synthesis protocols .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
Ethyl (2-amino-5-(pentafluorosulfanyl)phenyl)acetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl (2-amino-5-(pentafluorosulfanyl)phenyl)acetate involves its interaction with molecular targets through the pentafluorosulfanyl group. This group exerts a strong inductive electron-withdrawing effect, which can influence the compound’s reactivity and interaction with biological targets . The specific pathways involved depend on the application and the molecular targets being studied.
Comparison with Similar Compounds
Ethyl (2-amino-5-(pentafluorosulfanyl)phenyl)acetate can be compared with other fluorinated compounds, such as those containing the trifluoromethyl group. The pentafluorosulfanyl group is unique due to its high chemical stability, resistance to hydrolysis, and strong electron-withdrawing effect . Similar compounds include:
Trifluoromethyl-substituted compounds: These compounds have similar electron-withdrawing properties but differ in steric demand and lipophilicity.
Tert-butyl-substituted compounds: These compounds have similar steric properties but lack the strong electron-withdrawing effect of the pentafluorosulfanyl group.
Properties
IUPAC Name |
ethyl 2-[2-amino-5-(pentafluoro-λ6-sulfanyl)phenyl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F5NO2S/c1-2-18-10(17)6-7-5-8(3-4-9(7)16)19(11,12,13,14)15/h3-5H,2,6,16H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQSUGNECCXPPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)S(F)(F)(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F5NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801166592 | |
Record name | (OC-6-21)-[4-Amino-3-(2-ethoxy-2-oxoethyl)phenyl]pentafluorosulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801166592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-88-7 | |
Record name | (OC-6-21)-[4-Amino-3-(2-ethoxy-2-oxoethyl)phenyl]pentafluorosulfur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (OC-6-21)-[4-Amino-3-(2-ethoxy-2-oxoethyl)phenyl]pentafluorosulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801166592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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